![molecular formula C21H29BrN4O8S B1139369 Glyoxalase I inhibitor free base CAS No. 174568-92-4](/img/structure/B1139369.png)
Glyoxalase I inhibitor free base
Overview
Description
Glyoxalase I inhibitor free base is a potent Glyoxalase I (GLO1) inhibitor . It is a candidate for anticancer agents . The CAS number of this compound is 174568-92-4 .
Synthesis Analysis
The synthesis of Glyoxalase I inhibitors involves the use of Computer-Aided Drug Design (CADD) techniques. Compounds possessing a zinc-binding group are extracted from commercial databases using the pharmacophore search protocol . These compounds are then subjected to robust docking using the CDOCKER protocol within the Discovery Studio .Molecular Structure Analysis
The molecular formula of Glyoxalase I inhibitor free base is C21H29BrN4O8S . It has a molecular weight of 577.45 .Chemical Reactions Analysis
The glyoxalase system detoxifies methylglyoxal and other ketoaldehydes to produce innocuous metabolites that allow the cells to function normally . Its inhibition in cancer cells causes these toxic metabolites to accumulate, leading to the apoptotic stage .Physical And Chemical Properties Analysis
Glyoxalase I inhibitor free base is a solid substance with a white to off-white color . It has a solubility of 100 mg/mL in DMSO .Scientific Research Applications
Role in the Glyoxalase System
Glyoxalase I is a key component of the glyoxalase system, which is crucial for the detoxification of alpha-ketoaldehydes like methylglyoxal. This detoxification process is vital in preventing glycation reactions that can be damaging, particularly in conditions like diabetes and uraemia where alpha-ketoaldehyde concentrations are higher. The inhibition of Glyoxalase I with specific inhibitors can lead to the accumulation of alpha-ketoaldehydes to cytotoxic levels and has implications in antitumor and antimalarial therapies (Thornalley, 2003).
Interaction with Natural Products
Curcumin, a natural product, has been identified as an efficient inhibitor of Glyoxalase I. Studies using molecular docking and dynamics simulations have shed light on the inhibitory mechanism of curcumin towards Glyoxalase I, providing insights that could aid in developing more effective inhibitors (Liu et al., 2010).
Potential Cancer Treatment
The glyoxalase system, particularly Glyoxalase-I, has emerged as a potential target for cancer treatment. Ellagic acid has been identified as a potent Glyoxalase-I inhibitor, with its binding mainly driven by ionic interaction and hydrophobic interactions. The unique and rigid skeleton of ellagic acid makes it a promising candidate for designing novel and potent Glyoxalase-I inhibitors (Al-Shar’i et al., 2020).
Design of Novel Inhibitors
Efforts have been made to design novel glyoxalase-I inhibitors with a "zinc-binding feature", focusing on their potential as anticancer agents. This approach involves computer-aided drug design techniques and in vitro assays, aiming to find inhibitors that can be optimized further for clinical applications (Al-Balas et al., 2016).
Applications in Breast Cancer Research
A study on the expression of glyoxalase I and II in breast cancer tissues has revealed higher activity levels in tumor tissue compared to normal tissue, indicating a key role of the glyoxalase system in detoxifying cytotoxic methylglyoxal in tumor cells. This suggests the potential use of Glyoxalase I inhibitors as anti-cancer drugs (Rulli et al., 2001).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
ethyl (2S)-2-amino-5-[[(2R)-3-[(4-bromophenyl)-hydroxycarbamoyl]sulfanyl-1-[(2-ethoxy-2-oxoethyl)amino]-1-oxopropan-2-yl]amino]-5-oxopentanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29BrN4O8S/c1-3-33-18(28)11-24-19(29)16(25-17(27)10-9-15(23)20(30)34-4-2)12-35-21(31)26(32)14-7-5-13(22)6-8-14/h5-8,15-16,32H,3-4,9-12,23H2,1-2H3,(H,24,29)(H,25,27)/t15-,16-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYPKSBBTQSNXLR-HOTGVXAUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)C(CSC(=O)N(C1=CC=C(C=C1)Br)O)NC(=O)CCC(C(=O)OCC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CNC(=O)[C@H](CSC(=O)N(C1=CC=C(C=C1)Br)O)NC(=O)CC[C@@H](C(=O)OCC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29BrN4O8S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
577.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Glyoxalase I inhibitor free base |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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